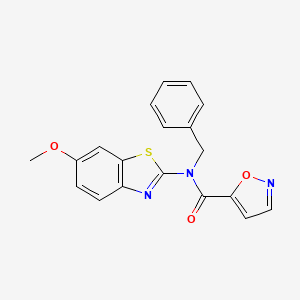

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-14-7-8-15-17(11-14)26-19(21-15)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENYFNUOWYJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole core using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

Coupling Reaction: The final step involves the coupling of the benzyl group with the methoxybenzo[d]thiazolyl isoxazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxybenzo[d]thiazolyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-cancer Properties

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has been investigated for its anti-cancer properties. Studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results against human breast adenocarcinoma (MCF-7) and leukemia cell lines, with IC50 values in the low micromolar range. These compounds are believed to induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a potential candidate for anti-inflammatory therapies. By blocking COX activity, it may reduce the production of pro-inflammatory mediators such as prostaglandins, thus alleviating inflammation-related conditions.

Materials Science

Development of Novel Materials

Due to its unique electronic and optical properties, this compound is being explored for applications in materials science. Researchers are investigating its use in organic electronics, where its structural characteristics could contribute to the development of efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions. For example, the methoxy group can be oxidized to form hydroxyl derivatives or substituted with other alkyl or aryl groups to generate new compounds with potentially enhanced biological activities .

Case Study 1: Anti-cancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of novel benzothiazole derivatives that included this compound. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The most potent derivatives exhibited IC50 values below 5 µM against MCF-7 cells .

Case Study 2: Material Properties

Research into the photophysical properties of compounds similar to this compound revealed their potential as fluorescent materials in organic light-emitting diodes. The study found that these compounds could achieve high quantum efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. The compound interacts with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and accelerating the expression of caspases, which are crucial for the apoptotic process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide

- Structure : Shares the 6-methoxybenzothiazole and oxazole-carboxamide groups but replaces the N-benzyl group with a pyrazole-methyl substituent (CAS: 1171087-37-8) .

- Activity: No explicit biological data are provided, but pyrazole derivatives are often associated with enhanced metabolic stability .

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Features a 6-methoxybenzothiazole core linked to an adamantyl-acetamide group. The adamantyl moiety is highly lipophilic and bulky .

- Crystallography: Forms H-bonded dimers via N–H⋯N interactions and exhibits triclinic packing with non-classical C–H⋯O bonds. The adamantyl group adopts a gauche conformation relative to the acetamide chain .

- Activity: Adamantyl groups enhance membrane permeability but may reduce solubility. No direct antimicrobial data are reported, though adamantane derivatives are explored in antiviral research .

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-j)

- Structure: Contains a pyridinylamino-acetamide substituent on the benzothiazole core .

- Antimicrobial Activity : Exhibits MIC values of 3.125–12.5 µg/ml against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Docking studies suggest DNA gyrase (PDB: 3G75) inhibition via hydrogen bonds and π-π stacking .

- Comparison : The pyridine group in BTC-j may improve DNA gyrase binding compared to the oxazole-benzyl group in the target compound, though the latter’s benzyl moiety could enhance hydrophobic interactions.

Patent Examples (e.g., 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid)

- Structure: Combines benzothiazole with tetrahydroquinoline and thiazole-carboxylic acid groups .

- Thiazole-carboxylic acid groups are known for metal chelation, which could modulate enzyme inhibition .

Structural and Functional Analysis

Key Observations:

Substituent Effects: N-Benzyl vs. Pyrazole introduces rigidity and H-bonding. Oxazole vs. Thiazole/Pyridine: Oxazole’s electron-withdrawing nature may stabilize binding interactions compared to pyridine’s basicity or thiazole’s sulfur atom .

Antimicrobial Potency: BTC-j’s pyridinylamino group correlates with strong activity (MIC 3.125 µg/ml for E. coli). The target compound’s benzyl-oxazole combination may balance hydrophobicity and electronic effects for comparable or improved activity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 2-(adamantyl)-N-(6-methoxy-BTZ)acetamide, involving coupling of activated carboxamides with benzothiazol-2-amine derivatives .

Biological Activity

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 378.45 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.

This compound exhibits its biological effects primarily through:

1. Enzyme Inhibition:

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition suggests potential anti-inflammatory properties.

2. Modulation of Signal Transduction Pathways:

- It may modulate various signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability Assays: The compound demonstrated significant inhibition of cell viability in several cancer cell lines, including ovarian and breast cancer cells. IC50 values ranged from 31.5 µM to 43.9 µM in different assays .

- Mechanistic Studies: Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via caspase activation and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Bacterial Growth: It has shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin in selectivity and efficacy .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, this compound significantly reduced edema and inflammatory markers compared to untreated controls. Histological analysis confirmed decreased leukocyte infiltration in treated tissues .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on OVCAR-3 ovarian cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with an IC50 value of 31.5 µM .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | OVCAR-3 | 31.5 | Induces apoptosis via caspase activation |

| Anticancer | COV318 | 43.9 | Modulates Bcl-2 family proteins |

| Anti-inflammatory | Animal Model | N/A | Inhibits COX enzyme activity |

| Antimicrobial | S. aureus | 0.008 | Inhibits bacterial topoisomerases |

Q & A

Q. What are the key synthetic pathways for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?

The synthesis typically involves coupling a benzothiazole-2-amine derivative with an oxazole-5-carboxylic acid chloride under reflux conditions. Critical steps include:

- Functional group protection : The 6-methoxy group on the benzothiazole ring requires protection during coupling to prevent side reactions.

- Solvent optimization : Chloroform (CHCl₃) or ethanol (EtOH) is often used for reflux, balancing reactivity and solubility .

- Purification : Crystallization from ethanol/water mixtures yields high-purity product. Yield improvements (e.g., 22–45%) depend on stoichiometric ratios and reaction duration .

Q. How is the compound structurally characterized in academic research?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., triclinic P1 space group for related benzothiazole-acetamide derivatives) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.76 ppm; benzyl protons δ ~7.0–7.7 ppm). IR identifies carbonyl stretches (~1668 cm⁻¹) .

- Elemental analysis : Validates molecular formula (e.g., C₂₀H₂₄N₂O₂S for analogs) .

Q. What biological targets are associated with this compound?

Benzothiazole derivatives exhibit activity as kinase inhibitors, apoptosis inducers, or antimicrobial agents. The 6-methoxy group enhances membrane permeability, while the oxazole-carboxamide moiety may interact with ATP-binding pockets in target proteins .

Advanced Research Questions

Q. How can researchers address low yields during the coupling step?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature control : Optimize reflux duration (e.g., 6–12 hours) to minimize decomposition.

- Alternative coupling agents : Replace imidazole-based reagents (e.g., 1-(1-adamantylacetyl)-1H-imidazole) with EDCI/HOBt for milder conditions .

Q. What methodologies resolve contradictions in biological activity data?

- Dose-response studies : Establish IC₅₀ values across multiple cell lines (e.g., HL-60 for cytotoxicity).

- SAR analysis : Compare analogs (e.g., methyl vs. benzyl substitutions) to isolate pharmacophoric features .

- Reproducibility protocols : Validate assays with positive controls (e.g., cisplatin for apoptosis) .

Q. How can computational tools predict binding modes?

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the oxazole ring) using software like Schrödinger.

- Molecular docking : Simulate interactions with targets (e.g., p53 or 5HT7R) using AutoDock Vina. Validate with MD simulations to assess stability .

Q. What advanced crystallographic techniques confirm structural anomalies?

- SHELX refinement : Resolve disorder in benzyl/oxazole moieties using twin refinement (SHELXL-2018).

- ORTEP visualization : Analyze anisotropic displacement parameters to detect thermal motion artifacts .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

- Solvent polarity tests : Compare logP values (e.g., ~2.8 for analogs) in DMSO vs. aqueous buffers.

- Aggregation assays : Use dynamic light scattering (DLS) to detect micelle formation in PBS .

Q. Why do some studies report variable bioactivity for similar analogs?

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays.

- Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify polypharmacology .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.